molecular formula C15H16ClNO2S2 B5141359 N-[2-(benzylsulfanyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 6247-92-3

N-[2-(benzylsulfanyl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B5141359
CAS No.: 6247-92-3
M. Wt: 341.9 g/mol
InChI Key: SLNUPDGWTCRALT-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylsulfanyl group attached to an ethyl chain, which is further connected to a 4-chlorobenzenesulfonamide moiety. The presence of both sulfur and chlorine atoms in its structure suggests potential reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzylsulfanyl)ethyl

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-14-6-8-15(9-7-14)21(18,19)17-10-11-20-12-13-4-2-1-3-5-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNUPDGWTCRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367563
Record name STK097252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6247-92-3
Record name STK097252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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